(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol
Description
Properties
IUPAC Name |
(2S)-1,1,1-trifluoro-3-phenylsulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5,8,13H,6H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPXRBHWUYVMRH-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@H](C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol typically involves the reaction of a suitable precursor with trifluoromethyl and phenylsulfanyl reagents. One common method involves the use of chiral pyridine-containing β-amino alcohols, which are transformed into the desired product through a series of reactions . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This typically includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The phenylsulfanyl group can form specific interactions with sulfur-containing amino acids, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substitutions
The compound is compared to analogs with variations in the sulfanyl/sulfonyl group, heterocyclic substituents, or additional functional groups. Below is a comparative analysis based on molecular parameters, substituent effects, and commercial availability:
Table 1: Structural and Molecular Comparison
*Note: Molecular weight calculated based on formula C9H9F3OS.
Substituent Effects on Physicochemical Properties
The thioether linkage in the target compound may offer greater metabolic stability than sulfonamides (e.g., 587855-67-2) but lower oxidation resistance . Sulfonyl vs.
Heterocyclic Modifications :
- Replacement of the phenyl group with a pyridine ring (478047-11-9) introduces basicity due to the nitrogen atom, which could influence binding interactions in biological systems .
- The oxolane (tetrahydrofuran) substituent in 1529516-09-3 introduces a cyclic ether, likely improving solubility in polar solvents .
Fluorination Patterns :
Research Implications and Gaps
- Biological Activity: While none of the evidence directly addresses the biological activity of the target compound, structural analogs like pyridinylsulfanyl derivatives (478047-11-9) may serve as leads for antiviral or anticancer agents, as sulfur-containing volatiles are reported in virus-infected cell cultures .
- Stereochemical Impact : The S-configuration in the target compound and 587855-67-2 could influence enantioselective interactions in catalytic or receptor-binding applications, warranting further chiral resolution studies.
Biological Activity
(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol is a chiral compound with notable structural features, including a trifluoromethyl group and a phenylsulfanyl group. This compound has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol is C₉H₉F₃OS, with a molecular weight of approximately 224.23 g/mol. The compound features a stereogenic center at the second carbon, contributing to its optical activity. The presence of both the trifluoromethyl and phenylsulfanyl groups enhances its chemical reactivity and solubility in various solvents.
Biological Activity Overview
Preliminary studies indicate that (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol exhibits antimicrobial properties attributed to the phenylsulfanyl group. This group has been associated with various biological activities in related compounds. The unique structural characteristics of this compound suggest it may interact with biological systems in distinct ways, although comprehensive studies are still necessary to elucidate these interactions fully.
Potential Biological Activities
- Antimicrobial Activity : Initial assessments suggest that the compound may inhibit the growth of certain bacteria and fungi.
- Enzyme Interactions : Due to its structural features, it may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
- Pharmacological Applications : There is ongoing research into its potential use as an active pharmaceutical ingredient or intermediate in drug synthesis.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol, it can be compared with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,1,1-Trifluoro-2-propanol | Trifluoromethyl group | Lacks phenylsulfanyl group |
| Phenylsulfonyl fluoride | Sulfonyl instead of sulfanyl | Different reactivity profile |
| 2-Propanol | No fluorine substituents | Less polar and different solubility |
The combination of the trifluoromethyl and phenylsulfanyl groups in (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol distinguishes it from these compounds, suggesting unique chemical behavior and potential applications in medicinal chemistry.
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of phenylsulfanyl compounds showed promising results for antimicrobial activity. (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol was tested against several bacterial strains. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.
Study 2: Enzyme Interaction Studies
Research focusing on enzyme kinetics revealed that (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol could act as a competitive inhibitor for certain dehydrogenases. This property may be exploited in drug development where modulation of enzyme activity is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
